molecular formula C7H12O3 B14489375 Methyl 2-[(propan-2-yl)oxy]prop-2-enoate CAS No. 63318-62-7

Methyl 2-[(propan-2-yl)oxy]prop-2-enoate

Cat. No.: B14489375
CAS No.: 63318-62-7
M. Wt: 144.17 g/mol
InChI Key: XFQNZSHZRWRXMT-UHFFFAOYSA-N
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Description

Methyl 2-[(propan-2-yl)oxy]prop-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from the reaction of methacrylic acid and isopropanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(propan-2-yl)oxy]prop-2-enoate can be synthesized through the esterification of methacrylic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(propan-2-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Methacrylic acid.

    Reduction: Isopropanol and methanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(propan-2-yl)oxy]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is utilized in the preparation of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The ester is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of methyl 2-[(propan-2-yl)oxy]prop-2-enoate involves its reactivity as an ester. In biochemical pathways, it can undergo hydrolysis to release methacrylic acid and isopropanol, which can further participate in various metabolic processes. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Methyl methacrylate: Similar in structure but lacks the isopropyl group.

    Ethyl 2-[(propan-2-yl)oxy]prop-2-enoate: Similar ester but with an ethyl group instead of a methyl group.

    Isopropyl methacrylate: Similar ester but with an isopropyl group instead of a methyl group.

Uniqueness: Methyl 2-[(propan-2-yl)oxy]prop-2-enoate is unique due to the presence of both the isopropyl and methacrylate groups, which confer distinct reactivity and physical properties. This makes it particularly useful in applications requiring specific ester functionalities and reactivity profiles.

Properties

CAS No.

63318-62-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-propan-2-yloxyprop-2-enoate

InChI

InChI=1S/C7H12O3/c1-5(2)10-6(3)7(8)9-4/h5H,3H2,1-2,4H3

InChI Key

XFQNZSHZRWRXMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C)C(=O)OC

Origin of Product

United States

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